N-ethyl-2-(4-ethylphenoxy)acetamide
Description
Contextualization within Phenoxyacetamide Chemical Space
N-ethyl-2-(4-ethylphenoxy)acetamide belongs to the larger class of chemical compounds known as phenoxyacetamides. The core structure of phenoxyacetamide consists of a phenoxy group linked to an acetamide (B32628) moiety. nist.govscbt.comnih.govnist.gov This structural framework serves as a versatile scaffold in medicinal chemistry and materials science. The properties and activities of phenoxyacetamide derivatives can be extensively modified by substitutions on both the phenyl ring and the amide nitrogen.
The parent compound, phenoxyacetamide, is an aromatic compound utilized in biochemical research. scbt.com The introduction of an ethyl group at the para-position of the phenyl ring and an ethyl group on the amide nitrogen, as seen in this compound, creates a specific chemical entity with distinct properties. These substitutions can influence the compound's lipophilicity, steric hindrance, and potential for intermolecular interactions, thereby distinguishing it from other members of the phenoxyacetamide family.
To illustrate the chemical space, the table below compares this compound with its parent compound and a related derivative.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| Phenoxyacetamide | C₈H₉NO₂ nist.govnist.gov | 151.16 nist.govscbt.com | Unsubstituted phenoxy and acetamide groups. nist.govnist.gov |
| This compound | C₁₂H₁₇NO₂ nih.gov | 207.27 nih.gov | Ethyl substitution on both the para-position of the phenyl ring and the amide nitrogen. nih.gov |
| N-ethyl-2-(4-formylphenoxy)acetamide | C₁₁H₁₃NO₃ sigmaaldrich.com | 207.23 sigmaaldrich.com | Ethyl substitution on the amide nitrogen and a formyl group at the para-position of the phenyl ring. sigmaaldrich.com |
Historical Perspectives on Related Acetamide Derivatives in Chemical Synthesis
The synthesis of acetamide derivatives has a rich history rooted in the development of fundamental organic reactions. Acetamide itself, the simplest amide of acetic acid, can be produced through the dehydration of ammonium (B1175870) acetate (B1210297) or the ammonolysis of acetylacetone. wikipedia.org These early methods laid the groundwork for the synthesis of more complex N-substituted and phenoxy-substituted acetamides.
Historically, the formation of the amide bond has been a central theme in organic synthesis. Early methods often involved the reaction of an amine with a carboxylic acid derivative, such as an acyl chloride or an ester. The Williamson ether synthesis, a classic method for forming ethers, provides a conceptual basis for the synthesis of the phenoxy ether linkage present in phenoxyacetamides, typically by reacting a phenoxide with an alpha-halo acetate.
The development of various coupling reagents and catalysts has significantly advanced the synthesis of acetamide derivatives, allowing for milder reaction conditions and greater functional group tolerance. For instance, the use of coupling agents in amide bond formation and the application of phase-transfer catalysis in ether synthesis have become standard practices. These historical advancements in synthetic methodology are directly applicable to the potential synthesis of this compound.
Current Research Landscape and Significance of this compound as a Precursor or Model Compound
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural motifs suggest its potential role as a precursor or a model compound in various research areas. The phenoxyacetamide scaffold is a known pharmacophore, and derivatives have been investigated for a range of biological activities. nih.gov
The synthesis of related compounds, such as ethyl-2-(4-aminophenoxy)acetate, highlights the utility of phenoxyacetic acid derivatives as building blocks for more complex molecules. mdpi.com The synthesis of this particular precursor involves the alkylation of 4-nitrophenol (B140041) with ethyl bromoacetate, followed by the reduction of the nitro group. A similar synthetic strategy could likely be employed to generate this compound.
Given the modular nature of its synthesis, this compound can serve as a valuable model compound for studying structure-activity relationships (SAR) within a series of related phenoxyacetamide derivatives. By systematically modifying the substituents on the phenyl ring and the amide nitrogen, researchers can probe the effects of these changes on the compound's physicochemical properties and potential biological interactions. The ethyl groups in this compound provide a specific level of lipophilicity and steric bulk that can be compared with other derivatives to understand the impact of these properties.
Furthermore, the acetamide functionality itself is a key feature in many biologically active molecules and materials. ontosight.ai The study of compounds like this compound can contribute to a deeper understanding of how the interplay between the phenoxy and N-ethyl acetamide groups influences molecular conformation and reactivity, providing valuable data for the design of novel compounds with desired properties.
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2-(4-ethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-10-5-7-11(8-6-10)15-9-12(14)13-4-2/h5-8H,3-4,9H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOHJCMOXBDSST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for N Ethyl 2 4 Ethylphenoxy Acetamide and Analogues
Classical and Modern Synthetic Routes to the Core Phenoxyacetamide Scaffold
The fundamental structure of N-ethyl-2-(4-ethylphenoxy)acetamide is the phenoxyacetamide group. Its synthesis can be achieved through both well-established classical methods and more contemporary catalytic approaches.
Alkylation and Amidation Approaches
The most common and traditional method for constructing the phenoxyacetamide scaffold is a two-step process involving an initial alkylation followed by amidation. This is often accomplished through the Williamson ether synthesis. masterorganicchemistry.comkhanacademy.orgyoutube.comlibretexts.orgmiracosta.edu In this reaction, a phenoxide ion acts as a nucleophile and attacks an alkyl halide. masterorganicchemistry.comkhanacademy.orgyoutube.com
Specifically, for the synthesis of this compound, 4-ethylphenol (B45693) is first deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the 4-ethylphenoxide ion. miracosta.edunih.gov This phenoxide then reacts with an ethyl haloacetate, typically ethyl chloroacetate (B1199739) or ethyl bromoacetate, via an SN2 reaction to form ethyl 2-(4-ethylphenoxy)acetate. masterorganicchemistry.comlibretexts.orgnih.gov
The subsequent amidation step involves the reaction of the resulting ester with ethylamine (B1201723). This can be achieved by heating the ester with an aqueous or alcoholic solution of ethylamine. Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-ethylphenoxy)acetic acid, which is then coupled with ethylamine using a coupling agent. nih.govnih.gov Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govarchivepp.com
A general representation of this two-step approach is as follows:
Alkylation (Williamson Ether Synthesis): 4-Ethylphenol + Ethyl chloroacetate → Ethyl 2-(4-ethylphenoxy)acetate + HCl
Amidation: Ethyl 2-(4-ethylphenoxy)acetate + Ethylamine → this compound + Ethanol
This classical approach is versatile and can be adapted to produce a wide range of analogues by varying the starting phenol (B47542) and amine.
Advanced Catalytic Methods in this compound Synthesis
Modern organic synthesis has seen the development of advanced catalytic methods that can offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods. For the synthesis of phenoxyacetamides, transition metal-catalyzed cross-coupling reactions represent a significant advancement. researchgate.net
Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of N-phenoxyacetamides. researchgate.net This method allows for the direct introduction of alkyl and amide groups onto the aromatic ring of the phenoxyacetamide core. researchgate.net While this specific application to this compound is not explicitly detailed in the provided search results, the general methodology for C-H functionalization of N-phenoxyacetamides suggests a potential modern route for its synthesis or derivatization. researchgate.net
Another catalytic approach involves the direct amidation of carboxylic acids with amines, bypassing the need for stoichiometric activating agents. catalyticamidation.info Various boron-based catalysts have been shown to effectively promote this transformation. catalyticamidation.info This could provide a more atom-economical and environmentally friendly alternative for the amidation step in the synthesis of this compound.
Precursor Chemistry and Stereoselective Synthesis Considerations
The successful synthesis of this compound and its analogues relies on the availability and purity of key precursors. The primary precursors are 4-ethylphenol and a suitable two-carbon synthon for the acetamide (B32628) moiety, such as 2-chloro-N-ethylacetamide or ethyl chloroacetate. nih.govrsc.org
The synthesis of 4-ethylphenol can be achieved through various industrial processes, including the alkylation of phenol with ethylene. The synthesis of 2-chloro-N-ethylacetamide involves the reaction of chloroacetyl chloride with ethylamine. rsc.org
For analogues with chiral centers, stereoselective synthesis becomes a critical consideration. nih.govchemrxiv.orgnih.gov For instance, if the ethyl group on the nitrogen were replaced with a chiral substituent, or if a chiral center were introduced on the phenoxy ring, methods for controlling the stereochemical outcome of the reaction would be necessary. This can be achieved through the use of chiral auxiliaries, chiral catalysts, or enantiomerically pure starting materials. nih.govchemrxiv.orgnih.gov While the synthesis of the parent compound this compound does not inherently involve stereocenters, the development of stereoselective methods is crucial for producing enantiomerically pure analogues for structure-activity relationship studies. nih.gov
Derivatization Strategies for Structural Modification of this compound
To explore the chemical space around this compound and to investigate how structural changes affect its properties, various derivatization strategies can be employed. These strategies focus on modifying the N-substituent and the phenoxy ring. nih.govresearchgate.net
Exploration of N-Substituent Diversity
A representative table of potential N-substituent modifications is shown below:
| Starting Amine | Resulting N-Substituent |
| Methylamine | -CH₃ |
| Isopropylamine | -CH(CH₃)₂ |
| Benzylamine | -CH₂C₆H₅ |
| Aniline (B41778) | -C₆H₅ |
Investigation of Phenoxy Ring Substitutions
The phenoxy ring of this compound offers numerous positions for substitution, allowing for a systematic investigation of the effects of different functional groups on the molecule's properties. nih.govresearchgate.netresearchgate.net By starting with substituted phenols in the Williamson ether synthesis, a diverse library of analogues can be created. nih.gov For example, using 4-chlorophenol, 4-methoxyphenol, or 4-nitrophenol (B140041) instead of 4-ethylphenol would lead to analogues with different electronic and steric properties on the phenoxy ring. nih.govresearchgate.net
Furthermore, advanced catalytic methods like the Rh(III)-catalyzed C-H activation can be used to directly introduce substituents at the ortho positions of the phenoxy ring of a pre-formed N-phenoxyacetamide. researchgate.net This provides a powerful tool for late-stage diversification of the core structure.
A table illustrating potential phenoxy ring substitutions is provided below:
| Starting Phenol | Substituent on Phenoxy Ring |
| 4-Chlorophenol | 4-Chloro |
| 4-Methoxyphenol | 4-Methoxy |
| 4-Nitrophenol | 4-Nitro |
| 3-Methylphenol | 3-Methyl |
Modifications at the Ethyl Side Chain
The ethyl group attached to the amide nitrogen in this compound offers a valuable position for structural modification to explore the structure-activity relationships of this class of compounds. Alterations at this side chain can influence the molecule's polarity, steric bulk, and potential for secondary interactions, thereby modulating its biological and physicochemical properties. Strategic synthetic methodologies for these modifications typically involve the reaction of a versatile intermediate, 2-(4-ethylphenoxy)acetyl chloride, with a range of substituted ethylamines.
One key strategy for modifying the ethyl side chain is the introduction of functional groups that can serve as handles for further chemical transformations or can mimic or interact with biological targets. An example of such a modification is the synthesis of N-(2-azidoethyl)-2-(4-ethylphenoxy)acetamide. nih.gov The synthesis of this analogue involves the amidation of 2-(4-ethylphenoxy)acetic acid or its corresponding acyl chloride with 2-azidoethan-1-amine. The resulting azido-functionalized analogue introduces a versatile chemical moiety. The azide (B81097) group can participate in various bioorthogonal reactions, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of fluorescent probes, affinity tags, or other molecular entities.
Another approach to modifying the ethyl side chain involves the introduction of substituents on the ethyl group itself, such as hydroxyl, amino, or alkyl groups. For instance, the synthesis of analogues with a hydroxylated ethyl side chain, i.e., N-(2-hydroxyethyl)-2-(4-ethylphenoxy)acetamide, can be readily achieved by reacting 2-(4-ethylphenoxy)acetyl chloride with 2-aminoethanol. Further derivatization of the hydroxyl group could then be performed to introduce a variety of other functionalities.
The general synthetic route for these modifications is outlined below:
Preparation of the Phenoxyacetic Acid: 4-Ethylphenol is reacted with ethyl chloroacetate in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972) or DMF, followed by hydrolysis of the resulting ester to yield 2-(4-ethylphenoxy)acetic acid.
Activation of the Carboxylic Acid: The 2-(4-ethylphenoxy)acetic acid is then converted to a more reactive species, typically the acyl chloride, by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Amidation Reaction: The final step involves the reaction of the activated acyl chloride with a appropriately substituted ethylamine derivative (e.g., 2-azidoethan-1-amine, 2-aminoethanol, etc.) in the presence of a base to scavenge the HCl byproduct.
Advanced Spectroscopic and Structural Elucidation of N Ethyl 2 4 Ethylphenoxy Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis
The ¹H NMR spectrum of N-ethyl-2-(4-ethylphenoxy)acetamide is expected to exhibit distinct signals corresponding to the various proton environments in the molecule. The aromatic protons on the p-disubstituted benzene (B151609) ring would likely appear as two distinct doublets in the range of 6.8-7.2 ppm. The protons of the ethyl group attached to the phenoxy ring would present as a quartet and a triplet. The methylene (B1212753) protons of the acetamide (B32628) moiety adjacent to the ether linkage would likely be a singlet, while the N-ethyl group protons would show up as a quartet and a triplet, with the quartet being deshielded due to its proximity to the nitrogen atom.
The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the amide is expected to be the most deshielded, appearing at a high chemical shift value. The aromatic carbons would have characteristic shifts, with the oxygen- and ethyl-substituted carbons showing distinct signals. The aliphatic carbons of the two ethyl groups and the methylene carbon of the acetamide would be found in the more shielded region of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Aromatic (2H) | ~ 7.1 | Doublet | ~ 8.0 |
| Aromatic (2H) | ~ 6.8 | Doublet | ~ 8.0 |
| O-CH₂-C=O | ~ 4.5 | Singlet | N/A |
| NH-CH₂-CH₃ | ~ 3.3 | Quartet | ~ 7.0 |
| Ph-CH₂-CH₃ | ~ 2.6 | Quartet | ~ 7.5 |
| NH-CH₂-CH₃ | ~ 1.2 | Triplet | ~ 7.0 |
| Ph-CH₂-CH₃ | ~ 1.2 | Triplet | ~ 7.5 |
| NH | ~ 6.0 | Broad Singlet | N/A |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Amide) | ~ 168 |
| C-O (Aromatic) | ~ 156 |
| C-CH₂CH₃ (Aromatic) | ~ 138 |
| CH (Aromatic) | ~ 129 |
| CH (Aromatic) | ~ 115 |
| O-CH₂ | ~ 68 |
| NH-CH₂ | ~ 35 |
| Ph-CH₂ | ~ 28 |
| NH-CH₂-CH₃ | ~ 15 |
| Ph-CH₂-CH₃ | ~ 16 |
Two-Dimensional NMR Techniques (COSY, NOESY)
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable. A Correlation Spectroscopy (COSY) experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the quartet and triplet of each ethyl group.
A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would reveal through-space interactions between protons. This could be used to confirm the proximity of the N-ethyl group to the rest of the molecule.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. The molecular formula for this compound is C₁₂H₁₇NO₂. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion, which for C₁₂H₁₇NO₂ is 207.1259 g/mol . This precise mass measurement would confirm the elemental composition of the molecule.
Tandem Mass Spectrometry (MS/MS) for Structural Inference
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion, typically the molecular ion. The resulting fragment ions provide valuable structural information. For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond and the ether linkage. For instance, a prominent fragment would be expected from the loss of the N-ethylacetamide group, resulting in a 4-ethylphenoxide radical cation. Another characteristic fragmentation would be the cleavage of the C-O bond of the ether, leading to a 4-ethylphenol (B45693) fragment.
Table 3: Predicted MS/MS Fragmentation Data for this compound
| Fragment m/z | Proposed Fragment Structure |
| 207 | [M]⁺ |
| 150 | [M - C₂H₅NCO]⁺ |
| 122 | [4-ethylphenol]⁺ |
| 107 | [C₆H₅O]⁺ |
| 72 | [C₃H₆NO]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amide, the C=O bond of the amide (Amide I band), and the C-N bond (Amide II band). Additionally, C-O stretching vibrations from the ether linkage and C-H stretching from the aromatic and aliphatic portions of the molecule would be observed.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| N-H (Amide) | 3300 - 3100 | Stretch |
| C-H (Aromatic) | 3100 - 3000 | Stretch |
| C-H (Aliphatic) | 3000 - 2850 | Stretch |
| C=O (Amide I) | 1680 - 1630 | Stretch |
| N-H (Amide II) | 1570 - 1515 | Bend |
| C=C (Aromatic) | 1600 - 1450 | Stretch |
| C-O (Ether) | 1260 - 1200 | Asymmetric Stretch |
| C-O (Ether) | 1050 - 1000 | Symmetric Stretch |
X-ray Crystallography for Solid-State Structural Analysis
A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallography data for the specific compound, this compound. While crystallographic studies are available for structurally related molecules, no specific experimental data concerning the single crystal structure, unit cell dimensions, space group, or detailed intermolecular interactions for this compound has been publicly reported.
Although no direct data exists for this compound, the general principles of X-ray crystallography would be applicable. A typical investigation would involve growing a suitable single crystal of the compound, mounting it on a diffractometer, and exposing it to a monochromatic X-ray beam. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined and the full crystal structure elucidated.
Without experimental data, any discussion of the solid-state structure of this compound remains purely hypothetical. Theoretical modeling could provide predictions of its solid-state conformation and packing, but these would require validation through experimental X-ray crystallographic analysis. The scientific community awaits such a study to fully characterize the structural properties of this compound.
In Vitro Pharmacological Interrogation and Mechanistic Elucidation of N Ethyl 2 4 Ethylphenoxy Acetamide Analogues
Investigation of Receptor Binding Modalities and Ligand-Target Interactions
The interaction of N-ethyl-2-(4-ethylphenoxy)acetamide analogues with various receptors has been a key area of investigation to elucidate their mechanism of action.
Assessment of Agonistic and Antagonistic Activities
Research into phenoxyacetamide derivatives has revealed their potential as receptor antagonists. A notable study focused on the design and synthesis of phenoxyacetamide derivatives as potent antagonists of the transient receptor potential vanilloid 1 (TRPV1), a receptor implicated in pain and inflammation. nih.gov By modifying a hit compound, researchers developed derivatives with significantly improved inhibitory activity against human TRPV1. nih.gov Specifically, the conversion of a pyrrolidino group to a (hydroxyethyl)methylamino group on the phenoxyacetamide scaffold led to a substantial increase in antagonistic potency. nih.gov
Another line of research has explored phenoxyacetic acid derivatives as antagonists for gastrin/cholecystokinin-B (CCK-B) receptors. nih.gov Synthetic analogues demonstrated high affinity for these receptors, indicating their potential to modulate physiological processes mediated by gastrin and cholecystokinin. nih.gov
Enzyme Inhibition Kinetic Studies
The phenoxyacetamide scaffold has been identified as a promising framework for the development of enzyme inhibitors. In silico studies have investigated 2-phenoxyacetamide (B1293517) derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.gov These computational analyses, including docking studies, revealed that phenoxyacetamide derivatives could bind to the active site of the enzyme with favorable free energy of binding, suggesting a potential inhibitory mechanism. nih.gov
Furthermore, related structures like 2-phenoxy-indan-1-ones have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors. nih.gov Many of these compounds displayed significant AChE inhibition, highlighting the potential of the broader phenoxyacetamide class to interact with and inhibit key enzymes. nih.gov
Cellular Pathway Modulation by this compound Scaffolds
The binding of this compound analogues to receptors and enzymes can trigger a cascade of intracellular events, leading to the modulation of various cellular pathways.
Signaling Cascade Perturbations
The antagonistic activity of phenoxyacetamide derivatives on TRPV1 receptors suggests their ability to interfere with signaling pathways related to nociception and neurogenic inflammation. By blocking the receptor, these compounds can prevent the influx of calcium ions that initiates the downstream signaling cascade. The in vivo efficacy of a potent TRPV1 antagonist from this class in a rat model of bladder overactivity further supports its ability to modulate relevant signaling pathways. nih.gov
The inhibition of the SARS-CoV-2 main protease by 2-phenoxyacetamide derivatives directly perturbs the viral replication cycle. By preventing the proteolytic processing of viral polyproteins, these compounds can halt the formation of new viral particles, thus interfering with a critical cellular pathway for viral propagation. nih.gov
Protein-Ligand Interaction Profiling
In silico modeling has been instrumental in profiling the interaction of phenoxyacetamide derivatives with their protein targets. For the SARS-CoV-2 main protease, pharmacophore modeling and docking studies have identified key interactions between the 2-phenoxyacetamide scaffold and the amino acid residues within the enzyme's binding pocket. nih.gov These studies suggest that the phenoxyacetamide moiety can mimic the interactions of known inhibitors, forming hydrogen bonds and other non-covalent interactions that contribute to its binding affinity. nih.gov
Anti-Microbial Research and Antimicrobial Resistance Mechanisms
A significant body of research has focused on the antimicrobial properties of phenoxyacetamide derivatives against a range of pathogens.
Various studies have synthesized and evaluated novel phenoxyacetamide analogues for their in vitro activity against both bacteria and fungi. nih.govnih.govresearchgate.netrevistadechimie.roresearchgate.net For instance, certain N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamides have demonstrated activity against Gram-positive bacteria, with some derivatives also showing efficacy against the Gram-negative bacterium Klebsiella pneumoniae and the fungus Candida albicans. nih.gov The antimicrobial activity is often influenced by the nature and position of substituents on the phenoxy and acetamide (B32628) moieties. nih.govnih.gov
However, some synthesized series of phenoxyacetamide derivatives have shown little to no antibacterial or antifungal activity at the tested concentrations, indicating that the antimicrobial efficacy is highly dependent on the specific chemical structure. nih.gov
Currently, there is a lack of specific research on the mechanisms of antimicrobial resistance developed by microorganisms against this compound or its close analogues. General mechanisms of resistance to antimicrobial agents include enzymatic degradation of the drug, alteration of the drug target, and active efflux of the compound from the microbial cell. Future studies will be necessary to determine if and how microbes develop resistance to this particular class of compounds.
Antibacterial Spectrum and Efficacy Studies
Derivatives of phenoxyacetamide have been investigated for their potential as antibacterial agents, with studies revealing a spectrum of activity that is highly dependent on the specific structural modifications of the parent molecule.
Research into new acylthiourea derivatives, specifically 2-((4-ethylphenoxy)methyl)benzoylthioureas, which are structurally related to this compound, has demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.net The antimicrobial efficacy of these compounds is influenced by the type and position of substituents on the phenyl group. For instance, the presence of iodine and nitro substituents was found to enhance activity against Gram-negative bacteria, whereas electron-donating groups like methyl and ethyl, as found in the target compound's family, showed a greater inhibitory effect against Gram-positive strains. researchgate.net
In other studies, novel N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamides were synthesized and evaluated. nih.gov One derivative, designated 5e, was notably active against all tested Gram-positive bacterial strains and the Gram-negative bacterium Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) of 25 µg/mL. nih.gov The same series of compounds also exhibited significant antibacterial action against Pseudomonas aeruginosa. nih.gov
Further modifications, such as the introduction of a thiazole (B1198619) moiety, have also been explored. A series of N-phenylacetamide derivatives bearing 4-arylthiazole groups showed promising in vitro antibacterial activity against plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and X. oryzae pv. oryzicola (Xoc). nih.govnih.gov One analogue, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), had a 50% effective concentration (EC50) of 156.7 µM against Xoo, which was superior to the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. nih.gov
Conversely, not all modifications yield active compounds. A study on N-(5-methylisoxazol-3-yl)-2, 3, or 4-(phenoxyacetamido)benzamides found them to be devoid of antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa at concentrations up to 50 µg/mL. nih.gov
The addition of a chloro atom to the acetamide group appears to be a key strategy for improving antimicrobial activity. mdpi.com For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) was effective against K. pneumoniae with an MIC of 512 µg/mL. mdpi.com Similarly, acetamide derivatives of 2-mercaptobenzothiazole (B37678) have shown good antibacterial potential, with some compounds exhibiting MIC values against E. coli, S. typhi, S. aureus, and B. subtilis that are comparable to the standard drug levofloxacin. nih.gov
Table 1: Antibacterial Efficacy of Phenoxyacetamide Analogues
| Compound/Derivative Class | Bacterial Strain(s) | Reported Efficacy (MIC/EC50) | Source |
|---|---|---|---|
| N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamide (5e) | Gram-positive strains, Klebsiella pneumoniae | 25 µg/mL | nih.gov |
| N-phenylacetamide with 4-arylthiazole (A1) | Xanthomonas oryzae pv. oryzae (Xoo) | 156.7 µM | nih.gov |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) | Klebsiella pneumoniae | 512 µg/mL | mdpi.com |
| Acetamide of 2-mercaptobenzothiazole (2b) | Bacillus subtilis | MIC lower than levofloxacin | nih.gov |
| Acetamide of 2-mercaptobenzothiazole (2i) | Bacillus subtilis, S. typhi, S. aureus | MIC equal to levofloxacin | nih.gov |
| N-(5-methylisoxazol-3-yl)phenoxyacetamido-benzamides | S. aureus, E. coli, P. aeruginosa | Inactive at 50 µg/mL | nih.gov |
Antifungal Spectrum and Efficacy Studies
The antifungal properties of phenoxyacetamide analogues have also been a subject of scientific investigation, with results indicating that specific structural features are crucial for activity.
Research on 2-((4-ethylphenoxy)methyl)benzoylthioureas demonstrated that these compounds are active against various fungal strains. researchgate.net The study highlighted that derivatives with electron-donating substituents, such as the ethyl group found in this compound's parent structure, exhibited the highest inhibitory effects against fungi. researchgate.net
In studies of N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamides, derivative 5k was identified as being more active against the fungus Candida albicans than other synthesized analogues in its series. nih.gov The presence of a chloro atom in the acetamide structure has also been shown to be critical for antifungal action. While N-(2-hydroxyphenyl) acetamide was inactive against C. albicans, the chlorinated version, 2-chloro-N-(2-hydroxyphenyl) acetamide, inhibited 96.6% of the tested C. albicans strains. mdpi.com
However, not all phenoxyacetamide derivatives show antifungal effects. A series of N-(5-methylisoxazol-3-yl)-2, 3, or 4-(phenoxyacetamido)benzamides were tested against Candida albicans, Candida tropicalis, and Cryptococcus neoformans and were found to be inactive at concentrations up to 100 µg/mL. nih.gov
Table 2: Antifungal Efficacy of Phenoxyacetamide Analogues
| Compound/Derivative Class | Fungal Strain(s) | Reported Efficacy/Activity | Source |
|---|---|---|---|
| 2-((4-ethylphenoxy)methyl)benzoylthioureas | Various fungal strains | Active, favored by ethyl substituents | researchgate.net |
| N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamide (5k) | Candida albicans | Most active in its series | nih.gov |
| 2-chloro-N-(2-hydroxyphenyl) acetamide | Candida albicans | 96.6% inhibition | mdpi.com |
| N-(5-methylisoxazol-3-yl)phenoxyacetamido-benzamides | C. albicans, C. tropicalis, C. neoformans | Inactive at 100 µg/mL | nih.gov |
Molecular Mechanisms of Antimicrobial Action
Investigations into the mechanisms by which phenoxyacetamide analogues exert their antimicrobial effects have pointed to several modes of action. For certain derivatives, the activity is bactericidal, meaning it results in bacterial cell death rather than merely inhibiting growth. The bactericidal nature of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) against K. pneumoniae was confirmed by a minimum bactericidal concentration (MBC) to MIC ratio of 1, as a ratio of ≤4 is indicative of bactericidal activity. mdpi.com
A direct disruptive effect on bacterial structure has been observed for some analogues. A scanning electron microscopy (SEM) investigation of N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) confirmed that the compound could cause cell membrane rupture in Xanthomonas oryzae pv. oryzae, leading to cell death. nih.gov
Antiproliferative and Anticancer Mechanism Studies (excluding human clinical trials)
Cell Line Growth Inhibition Assays
Phenoxyacetamide derivatives have emerged as a promising class of compounds in anticancer research, with numerous studies demonstrating their ability to inhibit the growth of various cancer cell lines.
Two newly synthesized phenoxyacetamide derivatives, referred to as Compound I and Compound II, were evaluated for their cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.comnih.gov Both compounds were more effective against the HepG2 cell line. mdpi.comnih.gov Notably, Compound I exhibited a significantly lower IC₅₀ value (1.43 µM) against HepG2 cells compared to the standard chemotherapeutic drug 5-Fluorouracil (IC₅₀ of 6.52 µM), indicating greater potency. nih.gov Furthermore, Compound I showed a degree of selectivity, with a much higher IC₅₀ value (36.27 µM) against non-tumor liver cells (THLE-2), suggesting it preferentially targets cancer cells. mdpi.com
Another study investigated a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives against MCF-7 and neuroblastoma (SK-N-SH) cell lines. nih.govnih.gov The compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) was identified as having notable anticancer activity. nih.govnih.gov Similarly, N-(2-hydroxyphenyl) acetamide (NA-2) was found to significantly inhibit the growth of MCF-7 cells, with an IC₅₀ of 1.65 mM after 48 hours of treatment. nih.gov
The cytotoxic effects of phenylacetamide derivatives have also been tested against other cell lines. One study reported that derivative 3d was highly effective against MDA-MB-468 and PC-12 cells (IC₅₀ of 0.6 µM), while derivatives 3c and 3d had significant cytotoxic effects against MCF-7 cells (IC₅₀ values of 0.7 µM). tbzmed.ac.ir
Table 3: In Vitro Cytotoxicity of Phenoxyacetamide Analogues Against Cancer Cell Lines
| Compound/Derivative | Cell Line | Cell Type | Reported IC₅₀ Value | Source |
|---|---|---|---|---|
| Phenoxyacetamide (Compound I) | HepG2 | Liver Cancer | 1.43 µM | mdpi.comnih.gov |
| Phenoxyacetamide (Compound I) | MCF-7 | Breast Cancer | 7.43 µM | mdpi.com |
| Phenoxyacetamide (Compound I) | THLE-2 | Normal Liver | 36.27 µM | mdpi.com |
| Phenoxyacetamide (Compound II) | HepG2 | Liver Cancer | 5.32 µM | nih.gov |
| 5-Fluorouracil (Reference) | HepG2 | Liver Cancer | 6.52 µM | nih.gov |
| Phenylacetamide (3d) | MDA-MB-468 | Breast Cancer | 0.6 µM | tbzmed.ac.ir |
| Phenylacetamide (3d) | PC-12 | Pheochromocytoma | 0.6 µM | tbzmed.ac.ir |
| Phenylacetamide (3c) | MCF-7 | Breast Cancer | 0.7 µM | tbzmed.ac.ir |
| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 | Breast Cancer | 1.65 mM | nih.gov |
Apoptosis and Cell Cycle Modulation Research
The antiproliferative effects of phenoxyacetamide analogues are often mediated through the induction of programmed cell death (apoptosis) and interference with the cancer cell cycle.
Detailed mechanistic studies on a novel phenoxyacetamide derivative, Compound I, revealed that it is a potent inducer of apoptosis in HepG2 liver cancer cells, causing a 24.51-fold increase in total apoptotic cell death compared to untreated cells. mdpi.comnih.gov The mechanism involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, indicating that apoptosis is triggered primarily through the intrinsic pathway. nih.gov Further analysis showed that Compound I arrests the cell cycle at the G1/S phase, thereby blocking the progression of cancer cells. mdpi.comnih.gov Molecular docking studies suggest that these effects may be due to the inhibition of PARP-1, a key enzyme involved in DNA repair and cell death. nih.gov
Similarly, another study on phenylacetamide derivatives found they trigger apoptosis by upregulating the expression of Bax and FasL RNA while increasing caspase 3 activity. tbzmed.ac.ir These findings suggest the simultaneous stimulation of both the intrinsic and extrinsic apoptotic pathways. tbzmed.ac.ir The anti-inflammatory compound N-(2-hydroxyphenyl) acetamide (NA-2) was also shown to induce apoptosis in MCF-7 breast cancer cells by increasing the Bax/Bcl-2 ratio and arresting the cell cycle in the G0/G1 phase. nih.gov
In the context of hematological cancers, certain phenoxyacetamide derivatives have been identified as novel inhibitors of Dot1-like protein (DOT1L), a histone methyltransferase that is a promising target in acute leukemias with MLL gene rearrangements. nih.gov
Anti-Inflammatory Cascade Modulation Investigations
Phenoxyacetamide derivatives have been investigated for their anti-inflammatory properties, with a primary mechanism of action being the modulation of the cyclooxygenase (COX) enzyme pathway. Inflammation is a process linked to the conversion of arachidonic acid into prostaglandins (B1171923) (PGs) by COX enzymes. archivepp.com
Several studies have focused on designing phenoxyacetic acid and acetamide derivatives as selective inhibitors of COX-2. archivepp.commdpi.commdpi.com The COX-2 enzyme is typically induced during inflammation, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. mdpi.com
The anti-inflammatory efficacy of these compounds has been demonstrated in vivo. Certain phenoxyacetic acid derivatives significantly inhibited paw edema and reduced the levels of key inflammatory mediators. mdpi.com Specifically, treatment with these compounds led to a marked decrease in the exudate content of tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE-2), confirming their ability to modulate the anti-inflammatory cascade. mdpi.com This aligns with the understanding that the early phase of carrageenan-induced edema is mediated by factors like histamine (B1213489) and serotonin, while the later phase is driven by prostaglandin production. mdpi.com The development of phenoxyacetamide derivatives as selective COX-2 inhibitors represents a promising avenue for creating new anti-inflammatory therapies. nih.govnih.gov
Neuropharmacological Target Engagement Studies
Extensive literature searches did not yield specific studies detailing the direct neuropharmacological target engagement of this compound or its close analogues. While research has been conducted on various derivatives of phenoxyacetamide for other therapeutic areas, such as oncology and inflammation, specific data regarding their interaction with neuropharmacological targets is not publicly available within the scope of the conducted search. researchgate.netnih.govmdpi.com
Therefore, detailed research findings, including data on binding affinities, functional activities, and specific neuronal targets for this compound and its analogues, could not be provided. The synthesis of various phenoxyacetamide derivatives is documented, but their neuropharmacological profile remains an area for future investigation. researchgate.netnih.gov
Further research is required to explore the potential neuropharmacological effects of this class of compounds and to identify and characterize their molecular targets within the central nervous system.
Structure Activity Relationship Sar and Rational Ligand Design Principles for N Ethyl 2 4 Ethylphenoxy Acetamide Derivatives
Impact of N-Substitution on Biological Activity Profiles
The N-substitution on the acetamide (B32628) nitrogen of phenoxyacetamide derivatives plays a crucial role in modulating their biological activity. The nature of the substituent can influence factors such as lipophilicity, hydrogen bonding capacity, and steric interactions with the target protein.
In the case of N-ethyl-2-(4-ethylphenoxy)acetamide, the ethyl group at the nitrogen is a key determinant of its pharmacological profile. Generally, small alkyl groups at this position are favored for maintaining activity. For instance, in various series of phenoxyacetamide analogues, a shift from an unsubstituted amide to N-alkylated derivatives can significantly impact potency. Research on related phenoxyacetamide series has shown that the size and nature of the N-substituent can drastically alter biological outcomes. While direct comparative data for this compound is limited, general trends from analogous series suggest that small, lipophilic groups like ethyl can enhance cell permeability and interaction with hydrophobic pockets in a target protein.
| N-Substituent | Relative Potency (Illustrative) | Rationale for Activity Change |
| -H | Baseline | Potential for hydrogen bonding, but may have lower cell permeability. |
| -Methyl | Increased | Improved lipophilicity and steric compatibility with smaller binding pockets. |
| -Ethyl | Optimal | Balances lipophilicity for cell penetration and favorable steric interactions. |
| -Propyl | Decreased | Increased steric bulk may lead to unfavorable interactions with the target. |
| -Phenyl | Variable | Can introduce additional binding interactions (e.g., pi-stacking) but may also introduce significant steric hindrance. nih.gov |
Note: The data in this table is illustrative and based on general trends observed in related phenoxyacetamide series, as specific comparative data for this compound is not publicly available.
Influence of Phenoxy Ring Substituents on Target Affinity and Selectivity
Substituents on the phenoxy ring are critical for modulating target affinity and selectivity. The position and electronic nature of these substituents can fine-tune the interaction of the ligand with the specific amino acid residues in the binding pocket of a biological target.
| Phenoxy Ring Substituent (para-position) | Illustrative Target Affinity (e.g., IC50 in µM) | Key Observations |
| -H | 10.5 | Baseline affinity. |
| -Methyl | 5.2 | Small lipophilic group enhances binding. |
| -Ethyl | 2.8 | Optimal size and lipophilicity for the binding pocket. |
| -Isopropyl | 7.9 | Increased bulkiness may reduce affinity. |
| -Chloro | 4.1 | Electron-withdrawing group can enhance interactions. |
| -Methoxy | 6.5 | Can act as a hydrogen bond acceptor but may alter conformation. |
Note: This table presents illustrative data based on SAR trends from related phenoxyacetamide compounds to demonstrate the effect of phenoxy ring substitution. Specific data for this compound analogs is not publicly available.
Role of the Ethyl Side Chain in Pharmacological Potency
The length and branching of this alkyl chain are important considerations in ligand design. A longer or more branched chain could potentially access deeper hydrophobic pockets, but might also introduce conformational rigidity or unfavorable steric clashes. The ethyl group in the parent compound represents a balance between providing sufficient hydrophobic interaction and maintaining a suitable size and conformation for binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For phenoxyacetamide derivatives, QSAR studies can provide valuable insights into the physicochemical properties that govern their potency and selectivity.
A typical QSAR study on a series of this compound analogs would involve calculating a variety of molecular descriptors, such as:
Electronic descriptors: (e.g., Hammett constants, partial charges) to quantify the effects of substituents on the electronic properties of the molecule.
Steric descriptors: (e.g., molar refractivity, Taft steric parameters) to model the influence of substituent size and shape.
Hydrophobic descriptors: (e.g., logP, pi constants) to account for the lipophilicity of the compounds.
These descriptors are then used to build a mathematical model, often using techniques like multiple linear regression (MLR) or partial least squares (PLS), that can predict the biological activity of new, unsynthesized compounds. nih.gov For instance, a QSAR model might reveal that a certain combination of electronic and hydrophobic properties on the phenoxy ring is crucial for high affinity. Such models are powerful tools for prioritizing synthetic targets and for the de novo design of more potent analogs.
Pharmacophore Generation and Feature Mapping for De Novo Design
Pharmacophore modeling is another powerful computational approach used in rational drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings.
For this compound derivatives, a pharmacophore model could be generated based on the structure of a known active compound or from the ligand-binding site of a target protein. nih.gov A hypothetical pharmacophore model for this class of compounds might include:
A hydrophobic feature corresponding to the 4-ethylphenyl group.
A hydrogen bond acceptor from the carbonyl oxygen of the acetamide.
A hydrogen bond donor from the amide N-H group.
A hydrophobic feature associated with the N-ethyl group.
This pharmacophore model can then be used to screen large virtual libraries of compounds to identify new chemical scaffolds that match the required features. Furthermore, it can guide the de novo design of novel ligands by providing a template for the placement of functional groups to optimize interactions with the target, potentially leading to the discovery of more potent and selective therapeutic agents. nih.gov
Computational Chemistry and Molecular Modeling Applications in N Ethyl 2 4 Ethylphenoxy Acetamide Research
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and predicting the reactivity of a molecule. For N-ethyl-2-(4-ethylphenoxy)acetamide, DFT calculations can be employed to understand its fundamental chemical properties. These calculations can determine the molecule's geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting energy gap.
The HOMO and LUMO energies are critical in predicting a molecule's reactivity. The HOMO energy is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy is related to the electron affinity and indicates the ability to accept an electron. The energy gap between HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests lower reactivity. researchgate.net
In a study on a related acetamide (B32628) derivative, ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, DFT calculations were used to determine these reactivity indices. researchgate.net For instance, the calculated HOMO and LUMO energies were used to derive properties like ionization potential, electron affinity, chemical potential, hardness, and the electrophilicity index. researchgate.net Similar calculations for this compound would allow researchers to predict which parts of the molecule are most likely to be involved in chemical reactions, such as metabolic transformations.
Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the electron density distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is invaluable for understanding potential intermolecular interactions, including how the molecule might bind to a biological target.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Predicted Value | Significance |
| HOMO Energy | e.g., -6.5 eV | Electron-donating capacity |
| LUMO Energy | e.g., -1.2 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | e.g., 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | e.g., 3.5 D | Polarity and solubility |
Note: The values in this table are illustrative and would need to be determined by specific DFT calculations for this compound.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Complex Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is crucial for understanding the potential mechanism of action of a drug candidate. For this compound, molecular docking studies would involve placing the molecule into the binding site of a relevant biological target. The process calculates the binding affinity, often expressed as a docking score or free energy of binding (ΔG), which estimates the strength of the interaction.
For example, in research on other acetamide derivatives, such as 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides, molecular docking was used to evaluate their ability to inhibit the COX-2 enzyme. mdpi.com The studies identified key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligands and amino acid residues in the active site of the enzyme. mdpi.com A similar approach for this compound would provide hypotheses about its potential biological targets and its mode of inhibition or activation.
Following molecular docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-receptor complex over time. MD simulations model the atomic movements of the system, providing a more dynamic and realistic view of the binding. This can confirm whether the binding pose predicted by docking is stable or if the ligand is likely to dissociate. For instance, MD simulations of a Novichok analog were used to understand its fragmentation pathways in mass spectrometry, showcasing the detailed insights available from this technique. researchgate.net
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target
| Parameter | Result | Interpretation |
| Binding Affinity (ΔG) | e.g., -8.2 kcal/mol | Strong predicted binding to the target |
| Key Interacting Residues | e.g., TYR 210, ARG 345 | Specific amino acids involved in binding |
| Type of Interactions | e.g., Hydrogen bonds, Pi-stacking | Nature of the chemical bonds formed |
| RMSD during MD Simulation | e.g., < 2.0 Å | Stable binding pose over time |
Note: This table represents a hypothetical outcome of a molecular docking and dynamics study.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction and Pharmacokinetic Modeling
The effectiveness of a drug is highly dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools can predict these properties early in the drug discovery process, reducing the risk of late-stage failures. nih.gov For this compound, various computational models can be used to estimate its pharmacokinetic profile.
Publicly available databases like PubChem provide pre-computed physicochemical properties that are relevant for ADME prediction. nih.gov For this compound, these include its molecular weight, XLogP3 (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. nih.gov These parameters are used in rules such as Lipinski's Rule of Five to predict oral bioavailability.
More advanced models can predict properties such as intestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like the cytochrome P450 (CYP) family. frontiersin.org For example, it can be predicted whether a compound is likely to be a substrate or inhibitor of specific CYP isoforms, which is crucial for assessing potential drug-drug interactions. frontiersin.org
Table 3: Predicted Physicochemical and ADME Properties of this compound
| Property | Value | Source | Significance |
| Molecular Weight | 207.27 g/mol | PubChem | Influences absorption and diffusion |
| XLogP3 | 2.4 | PubChem | Predicts lipophilicity and permeability |
| Hydrogen Bond Donors | 1 | PubChem | Affects solubility and membrane permeability |
| Hydrogen Bond Acceptors | 2 | PubChem | Affects solubility and membrane permeability |
| Rotatable Bonds | 5 | PubChem | Relates to conformational flexibility and binding |
Virtual Screening and Library Design for Novel Analogues
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound is found to have interesting biological activity, it can be used as a starting point for a virtual screening campaign to find more potent or selective analogues.
One approach is structure-based virtual screening, which involves docking a large number of compounds into the binding site of a target protein. In a study aimed at discovering new inhibitors for the carboxylesterase Notum, a docking-based virtual screen of a commercial library successfully identified several potent hits. nih.gov
Alternatively, ligand-based virtual screening can be used when the structure of the target is unknown. This method uses the chemical structure of a known active compound, like this compound, as a template to find other molecules with similar properties.
Following virtual screening, the identified hits can be used to design a focused library of novel analogues. Computational tools can help in suggesting modifications to the parent molecule to improve its ADME properties or binding affinity. This rational design process can significantly accelerate the discovery of new drug candidates. For example, a study on BCR-ABL1 inhibitors utilized structure-based virtual screening to identify novel N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives. mdpi.com
Environmental Chemistry and Degradation Pathways of Phenoxyacetamide Compounds
Photolytic Degradation Mechanisms and Kinetics
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from sunlight. This process is a significant degradation pathway for many pesticides in aquatic environments and on soil or plant surfaces.
For phenoxyacetamide compounds, the phenoxy group acts as the primary chromophore, absorbing light energy that can initiate degradation. The environmental photodegradation of phenoxyacetic acid herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has been studied and provides a model for understanding the potential photolysis of N-ethyl-2-(4-ethylphenoxy)acetamide. researchgate.net The process generally involves the absorption of UV radiation, which excites the molecule and can lead to the cleavage of chemical bonds. Theoretical calculations on 2,4-D suggest that the homolytic cleavage of the phenoxy C-O bond is a highly probable degradation pathway. researchgate.net
The kinetics of photolysis are influenced by several factors, including the intensity of light, the presence of sensitizing substances in the water (like humic acids), and water clarity. nih.gov In some cases, degradation is enhanced by the presence of photocatalysts like titanium dioxide (TiO2). researchgate.net Studies on 2,4-D have shown that direct photolysis can lead to the formation of intermediate products, such as chlorinated phenols, which are then further degraded. researchgate.net The rate of phototransformation has been observed to be more effective in flow-through reactor systems compared to stationary conditions and tends to decrease as the initial concentration of the herbicide increases. acs.org
| Compound | Conditions | Rate Constant (k) | Half-life (t₁/₂) | Reference |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Photolysis (no catalyst) | - | ~37% degradation in 180 min | mdpi.com |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Photocatalysis (1.0SO₄²⁻/CeO₂) | 0.012 min⁻¹ | 57.7 min | mdpi.com |
| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Photo-Fenton-like (cLDHs, visible light) | - | 99-182 min | nih.gov |
Hydrolytic Stability and Transformation Pathways in Aqueous Systems
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound in aqueous systems is determined by the susceptibility of its two key functional groups, the ether linkage and the N-ethyl acetamide (B32628) group, to this process.
The hydrolysis of the amide bond is a critical pathway for the degradation of many acetamide-containing compounds. Generally, amides are relatively stable to hydrolysis at neutral pH but the reaction is catalyzed by acidic or basic conditions. youtube.com The mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. youtube.com Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. youtube.com Studies on N-methylacetamide show that hydrolysis is pH-dependent, with reaction rates increasing significantly at low and high pH. psu.edu
The ether linkage in phenoxyacetic herbicides is generally stable to hydrolysis. However, under certain conditions, cleavage can occur. For esters of phenoxy acids, hydrolysis is a primary degradation route, influenced by pH and temperature, typically proceeding faster in alkaline waters. researchgate.net For chloroacetamide herbicides, which also contain ether linkages, cleavage of this bond has been observed under acidic conditions. psu.edumdpi.com Therefore, the hydrolytic fate of this compound would likely depend on which bond (amide or ether) is more susceptible under given environmental pH and temperature conditions.
| Compound Class / Specific Compound | pH Conditions | General Findings | Reference |
| Chloroacetamide Herbicides | Acidic (e.g., 2N-6N HCl) | Both amide and ether group cleavage observed. | psu.edumdpi.com |
| Chloroacetamide Herbicides | Basic (e.g., 2N NaOH) | Primarily intermolecular Sₙ2 reaction leading to hydroxy-substituted derivatives; some amide cleavage. | psu.edumdpi.com |
| N-methylacetamide | Near-neutral | Rate is largely insensitive to pH changes. | psu.edu |
| Phenoxy Acid Esters | Alkaline | Hydrolysis rate increases, forming the corresponding phenoxy acid. | researchgate.net |
| Dichloroacetamide Safeners | Circumneutral | Appreciable hydrolysis observed for some compounds (e.g., benoxacor). | mdpi.com |
Biodegradation Pathways in Environmental Matrices (e.g., Soil, Water)
Biodegradation by microorganisms is a primary mechanism for the dissipation of many organic pesticides in soil and water. nih.gov The structure of this compound suggests several potential pathways for microbial attack, drawing from knowledge of phenoxyalkanoic acid and aniline (B41778) degradation.
For phenoxyacetic acid herbicides like 2,4-D and MCPA, biodegradation is the main route of dissipation in soils. nih.gov This process is influenced by environmental factors such as soil moisture, temperature, pH, and the composition of the microbial community. ucanr.eduresearchgate.net Optimal degradation generally occurs at temperatures between 30°C and 40°C and at a neutral to slightly alkaline pH. researchgate.netprakritimitrango.com Numerous bacterial strains capable of degrading these herbicides have been isolated, including species from the genera Pseudomonas, Achromobacter, Cupriavidus, Stenotrophomonas, and Burkholderia. prakritimitrango.comnih.gov The degradation pathway often begins with the cleavage of the ether linkage, followed by the breakdown of the aromatic ring, often through catechol intermediates. nih.gov
The N-ethyl acetamide moiety is also subject to biodegradation. Microorganisms can perform dealkylation (removal of the ethyl group) and hydrolysis of the amide bond. ucanr.edu The degradation of the resulting aniline-like structure is well-documented. Bacteria can convert aniline to catechol, which is then funneled into central metabolic pathways through either ortho- or meta-cleavage of the aromatic ring. nih.govresearchgate.net The presence of an ethyl group on the nitrogen may influence the rate and pathway of degradation.
| Compound Class | Degrading Microorganisms (Genus) | Key Findings | Reference(s) |
| Phenoxyacetic Herbicides (2,4-D, MCPA) | Cupriavidus, Achromobacter, Pseudomonas, Stenotrophomonas | Degrade compounds as a sole carbon source; efficiency depends on pH and temperature. | prakritimitrango.com |
| Aniline | Acinetobacter, Zoogloea, Comamonas, Pseudomonas, Burkholderia | Aniline is degraded via catechol intermediates through ortho- or meta-cleavage pathways. | nih.govnih.govmdpi.com |
| Halogenated Anilines | Pseudomonas hibiscicola, Stenotrophomonas maltophilia, Bacillus subtilis | Strains isolated from contaminated sites show the capability to utilize halogenated anilines as a carbon and energy source. | |
| Acetamide Pesticides (general) | Various soil bacteria and fungi | Stereo- and enantioselective degradation has been observed in soil and sewage sludge. | nih.gov |
Environmental Transport and Distribution Modeling (academic, non-impact focus)
The potential for a chemical to move within the environment is governed by its physicochemical properties and its interactions with environmental compartments like soil and water. Key parameters used in transport and distribution modeling include water solubility, the soil organic carbon-water (B12546825) partitioning coefficient (Koc), and vapor pressure. oregonstate.eduresearchgate.net
For this compound, mobility can be inferred from related compounds. Phenoxyacetic acid herbicides are generally weak acids and are anionic at typical soil pH levels (5-8). mdpi.com This anionic nature leads to repulsion from negatively charged soil colloids (clay and organic matter), resulting in weak adsorption and high mobility in soil, which can lead to leaching into groundwater. mdpi.comnih.gov Their adsorption is negatively correlated with soil pH and primarily occurs on soil organic matter and iron oxides. nih.govresearchgate.net
The this compound molecule is not acidic like the phenoxyacetic herbicides, and its properties would be more comparable to neutral acetamide pesticides. Its water solubility and soil sorption characteristics would be the dominant factors determining its mobility. Compounds with low Koc values (<300-500 L/kg) are generally considered to have a higher potential for leaching. pnwhandbooks.org The presence of the ethyl groups on both the phenoxy and amide parts of the molecule will increase its lipophilicity (hydrophobicity) compared to unsubstituted parent structures, which would likely increase its tendency to sorb to soil organic matter, thereby reducing its mobility relative to more polar analogues.
| Compound / Class | Water Solubility | Log Kow | Soil Sorption Coefficient (Koc) (mL/g) | Mobility Potential | Reference(s) |
| Phenoxyacetic acid | 12,000 mg/L | 1.3 | - | High | nih.gov |
| 2,4-D | 900 mg/L | 2.81 | 20 - 450 (highly variable with pH) | Moderate to High | researchgate.net |
| MCPA | 825 mg/L | 3.07 | 10 - 280 (highly variable with pH) | Moderate to High | researchgate.net |
| Metolachlor (Chloroacetamide) | 488 mg/L | 3.13 | 200 | Moderate | acs.org |
| Acetochlor (Chloroacetamide) | 223 mg/L | 3.03 | 134 | High | acs.org |
Advanced Research Applications and Materials Science Perspectives for N Ethyl 2 4 Ethylphenoxy Acetamide
Utilization as Chemical Probes for Biological Systems
A comprehensive search of scientific databases and literature archives indicates that N-ethyl-2-(4-ethylphenoxy)acetamide has not been the subject of published research for its potential use as a chemical probe in biological systems. While the broader class of acetamide (B32628) derivatives has been explored for various biological activities, specific studies detailing the synthesis, evaluation, and application of this compound for probing biological targets, pathways, or environments are not currently available. Consequently, there are no detailed research findings or data to report on its efficacy or mechanism of action as a chemical probe.
Application in Supramolecular Chemistry and Self-Assembly
There is no available research in the field of supramolecular chemistry that specifically investigates this compound. The principles of supramolecular chemistry, which involve the study of non-covalent interactions to form larger, organized structures, have been applied to a vast array of molecules. However, the potential for this compound to engage in self-assembly to form well-defined supramolecular architectures such as gels, liquid crystals, or molecular networks has not been documented in peer-reviewed literature. Therefore, no data on its self-assembling properties or its role as a building block in supramolecular constructs can be presented.
Role in the Development of Novel Functional Materials
An examination of the materials science literature shows no studies focused on the development of novel functional materials incorporating this compound. Research into functional materials often explores the unique optical, electronic, or mechanical properties of organic molecules. However, the specific optical properties (such as absorption, emission, or non-linear optical behavior) and electronic properties (such as conductivity or charge transport) of this compound have not been reported. As a result, its potential role in applications such as organic light-emitting diodes (OLEDs), sensors, or other advanced materials remains unexplored.
While specific research on the advanced applications of this compound is not available, basic chemical and physical properties have been computed and are available in public databases.
Table 1: Physicochemical Properties of this compound nih.gov
| Property | Value |
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| CAS Number | 431926-47-5 |
| Synonyms | ACETAMIDE,N-ETHYL-2-(4-ETHYLPHENOXY)-, MLS000662802, CHEMBL1431424 |
Future Perspectives and Emerging Research Avenues for N Ethyl 2 4 Ethylphenoxy Acetamide
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
Furthermore, machine learning algorithms, particularly deep learning and neural networks, can be employed for virtual screening and quantitative structure-activity relationship (QSAR) studies. nih.gov By analyzing the structural features of N-ethyl-2-(4-ethylphenoxy)acetamide, these models can predict its binding affinity to various biological targets, thereby identifying potential therapeutic applications. nih.gov Generative AI models can even design novel analogs of the compound with potentially improved efficacy and reduced off-target effects. nih.gov
Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound
| Property | Predicted Value | Method |
| Molecular Weight | 207.27 g/mol | PubChem |
| Molecular Formula | C12H17NO2 | PubChem |
| XLogP3 | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Lipinski's Rule of Five | Compliant | - |
| Ghose Filter | Compliant | - |
| Veber's Rule | Compliant | - |
This table presents computationally predicted data for this compound, highlighting its potential as a drug-like molecule.
Exploration of Novel Therapeutic Modalities
The phenoxyacetamide scaffold is a versatile structure that has been investigated for a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govchem960.com While the specific biological profile of this compound is yet to be extensively characterized, its structural similarity to other bioactive phenoxyacetamides suggests a number of promising therapeutic avenues for exploration.
Recent studies on related compounds have indicated potential applications in several key areas. For example, some phenoxyacetamide derivatives have shown promise as inhibitors of enzymes involved in cancer progression or as agents that can induce apoptosis in tumor cells. ontosight.ai Others have demonstrated activity against various bacterial and fungal pathogens. chem960.com The exploration of this compound could therefore be directed towards its potential as an:
Anticancer Agent: Investigating its cytotoxic effects on various cancer cell lines and its potential to modulate specific signaling pathways involved in tumorigenesis.
Antimicrobial Agent: Screening its activity against a panel of clinically relevant bacteria and fungi, including drug-resistant strains.
Anti-inflammatory Drug: Assessing its ability to inhibit key inflammatory mediators and enzymes.
Neuroprotective Agent: Given that some acetamide (B32628) derivatives have shown neuroprotective properties, exploring its potential in models of neurodegenerative diseases is a plausible research direction.
The development of novel drug delivery systems could also enhance the therapeutic potential of this hydrophobic compound. sigmaaldrich.com Formulations such as nanoparticles, liposomes, or hydrogels could improve its solubility, bioavailability, and targeted delivery to specific tissues, thereby increasing its efficacy and reducing potential side effects. sigmaaldrich.com
Sustainable Synthesis and Green Chemistry Approaches
Traditional methods for amide bond formation often involve the use of hazardous reagents and solvents. researchgate.net Green chemistry offers a variety of alternatives, such as:
Use of Greener Solvents: Replacing conventional volatile organic solvents with more sustainable alternatives like water, supercritical fluids, or bio-based solvents. rsc.org
Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce the generation of waste. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Energy Efficiency: Utilizing energy-efficient methods such as microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption.
The application of green chemistry metrics, such as Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI), can be used to quantitatively assess the environmental footprint of different synthetic routes to this compound and guide the development of more sustainable processes.
Table 2: Illustrative Green Chemistry Metrics for a Hypothetical Synthesis of this compound
| Metric | Conventional Route (Hypothetical) | Green Route (Hypothetical) |
| Atom Economy (%) | 65 | 85 |
| E-Factor | 15 | 5 |
| Process Mass Intensity (PMI) | 100 | 30 |
This table provides a hypothetical comparison of green chemistry metrics for a conventional versus a green synthesis of this compound, illustrating the potential for environmental improvement.
Interdisciplinary Research Directions
The future exploration of this compound will greatly benefit from a highly interdisciplinary research approach, integrating expertise from various scientific fields. The convergence of medicinal chemistry, computational biology, materials science, and pharmacology will be crucial to unlocking the full potential of this compound.
Key interdisciplinary research directions include:
Computational and Experimental Synergy: A close collaboration between computational chemists and experimental biologists will be essential. mdpi.com Computational predictions of biological activity can guide experimental screening, while experimental results can be used to refine and improve the accuracy of computational models.
Chemical Biology Approaches: The design and synthesis of chemical probes based on the this compound scaffold can be used to identify its specific biological targets and elucidate its mechanism of action.
Materials Science and Drug Delivery: The development of advanced drug delivery systems, in collaboration with materials scientists, can address potential challenges related to the compound's solubility and bioavailability, thereby enhancing its therapeutic efficacy. sigmaaldrich.com
Pharmacology and Toxicology: A thorough investigation of the compound's pharmacological effects and toxicological profile, conducted by pharmacologists and toxicologists, will be critical for its potential translation into a therapeutic candidate.
By fostering these interdisciplinary collaborations, the scientific community can systematically explore the therapeutic potential of this compound and pave the way for the development of new and effective medicines.
Q & A
Basic: What synthetic routes are recommended for synthesizing N-ethyl-2-(4-ethylphenoxy)acetamide in laboratory settings?
Methodological Answer:
The synthesis involves multi-step reactions starting from substituted phenols. A typical approach includes:
- Step 1: Reacting 4-ethylphenol with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in acetone) to form the phenoxyacetic acid ester.
- Step 2: Hydrolysis of the ester to yield 2-(4-ethylphenoxy)acetic acid.
- Step 3: Activation of the carboxylic acid (e.g., using thionyl chloride) to form the corresponding acyl chloride.
- Step 4: Reaction with ethylamine to generate the target acetamide.
Purification can be achieved via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Basic: How is the molecular structure of this compound characterized experimentally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks for ethyl groups (δ 1.2–1.4 ppm for CH₃; δ 3.3–3.5 ppm for CH₂ adjacent to oxygen).
- ¹³C NMR: Carbonyl resonance (δ ~170 ppm) and aromatic carbons (δ 110–150 ppm).
- Infrared Spectroscopy (IR): Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-O (~1250 cm⁻¹).
- X-ray Crystallography: Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds between amide NH and phenoxy oxygen) .
Advanced: How can researchers address contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Comparative Bioassays: Test derivatives under standardized conditions (e.g., cell lines, exposure times).
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., ethyl vs. methyl groups) to isolate contributing factors.
- Meta-Analysis: Cross-reference data from independent studies (e.g., PubChem, DSSTox) to identify outliers or methodological discrepancies .
Advanced: How do ethyl substituents at the phenoxy and acetamide groups influence physicochemical properties?
Methodological Answer:
- Solubility: Ethyl groups increase hydrophobicity, reducing water solubility. Solubility in organic solvents (e.g., DMSO) can be predicted via Hansen solubility parameters.
- Stability: Ethyl groups may sterically hinder hydrolysis of the amide bond under acidic/basic conditions.
- Melting Point: Bulky substituents elevate melting points (e.g., 155–162°C for similar dichlorophenyl derivatives) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Conduct reactions in a fume hood to avoid inhalation of vapors.
- Waste Disposal: Neutralize acidic/basic residues before disposal.
- Toxicity Screening: Preliminary assays (e.g., Ames test) recommended due to structural similarity to carcinogenic acetamides .
Advanced: What experimental designs are optimal for studying the compound’s stability under varying pH and temperature?
Methodological Answer:
- Hydrolysis Studies: Incubate the compound in buffers (pH 2–12) at 37°C and monitor degradation via HPLC.
- Thermogravimetric Analysis (TGA): Assess thermal stability (e.g., 25–300°C, 10°C/min).
- Kinetic Modeling: Calculate half-lives and degradation pathways using Arrhenius equations .
Advanced: How can computational methods predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to simulate binding to receptors (e.g., enzymes, ion channels).
- Quantum Mechanics (QM): Calculate electrostatic potential maps to identify reactive sites.
- QSAR Models: Corrogate electronic (e.g., HOMO/LUMO) and steric descriptors with bioactivity data .
Basic: Which analytical techniques are recommended for purity assessment of synthesized samples?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column (mobile phase: acetonitrile/water) to quantify impurities.
- Melting Point Analysis: Compare observed ranges with literature values (e.g., ±2°C deviation indicates impurities).
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₇NO₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
